3-Methyl-1-trimethylsilyl-1-pentyn-3-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

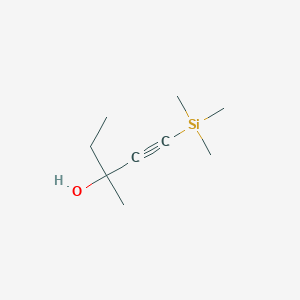

3-Methyl-1-trimethylsilyl-1-pentyn-3-OL is a chemical compound with the molecular formula C9H18OSi. It is a member of the alkynes class and is known for its unique chemical structure and biological activity. This compound is used in various scientific research fields, including chemistry, biology, medicine, and industry.

準備方法

The synthesis of 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL involves several steps. One common method is the reaction of 3-methyl-1-pentyn-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

化学反応の分析

3-Methyl-1-trimethylsilyl-1-pentyn-3-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alkanes or alkenes.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).

Hydrolysis: Under acidic or basic conditions, the trimethylsilyl group can be hydrolyzed to form 3-methyl-1-pentyn-3-ol.

科学的研究の応用

Chemical Reactions Analysis

This compound serves as a versatile reactant in various chemical syntheses:

- Synthesis of α-methylene cyclic carbonates : It reacts with carbon dioxide to form cyclic structures that are valuable in polymer chemistry.

- Production of CDK inhibitors : It is utilized in synthesizing 2,6,9-trisubstituted purine-based cyclin-dependent kinase inhibitors, which are crucial for cancer research.

Biological Research

In biological contexts, 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL has been investigated for:

- Drug Development : Its structural properties allow for modifications that may enhance therapeutic efficacy against various diseases, including cancer and viral infections.

Medical Applications

The compound has been explored for its potential therapeutic roles:

- Therapeutic Effects : Studies suggest it may have applications as an initiator in the synthesis of propargyl-terminated polylactide, which could be significant in drug delivery systems .

Industrial Applications

In industrial settings, this compound is used:

- Chemical Intermediates Production : It acts as a reagent in organic synthesis processes, facilitating the production of various chemical intermediates used in pharmaceuticals and materials science.

Case Study 1: Synthesis of α-Methylene Cyclic Carbonates

A study demonstrated the efficiency of using this compound in synthesizing α-methylene cyclic carbonates from CO₂. The reaction conditions were optimized to yield high conversions with minimal by-products, showcasing its utility in green chemistry applications .

Case Study 2: Development of CDK Inhibitors

Research focused on modifying this compound to create potent CDK inhibitors. The derivatives showed promising results in inhibiting cancer cell proliferation, indicating potential pathways for therapeutic development .

作用機序

The mechanism of action of 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL involves its interaction with molecular targets and pathways. In drug development, it is believed to exert its effects by inhibiting specific enzymes or proteins involved in disease pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

類似化合物との比較

3-Methyl-1-trimethylsilyl-1-pentyn-3-OL can be compared with other similar compounds, such as:

3-Methyl-1-pentyn-3-ol: This compound is similar in structure but lacks the trimethylsilyl group, which affects its reactivity and applications.

2-Methyl-3-butyn-2-ol: Another similar compound used in organic synthesis with different functional groups and reactivity.

1-Ethynyl-1-cyclohexanol: This compound has a cyclohexanol group, making it structurally different but used in similar types of reactions.

These comparisons highlight the unique properties and applications of this compound in various scientific fields.

生物活性

3-Methyl-1-trimethylsilyl-1-pentyn-3-OL, often referred to as a silyl alkyne, is a compound with notable chemical properties and potential biological activities. Its structure allows for various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C8H16OSi, and it features a trimethylsilyl group that enhances its stability and reactivity. The presence of the alkyne functional group allows for unique interactions in biochemical pathways.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to its ability to participate in various biochemical reactions, including:

- Alkyne Reactivity : The alkyne can undergo click chemistry reactions, which are pivotal in synthesizing biologically active compounds.

- Silyl Group Influence : The trimethylsilyl group can enhance solubility and permeability in biological systems, potentially affecting drug delivery.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of silyl alkynes have shown promise as inhibitors of viral replication. A study reported that certain silylated alkynes could inhibit the replication of HIV protease, suggesting potential applications in antiviral therapies .

Anticancer Properties

Research has also explored the anticancer potential of silyl alkynes. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines by modulating key signaling pathways such as the MAPK pathway. The ability to inhibit cell proliferation was linked to the compound's reactivity with cellular targets .

Case Studies

特性

IUPAC Name |

3-methyl-1-trimethylsilylpent-1-yn-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYPNINOOGTQST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C[Si](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504990 |

Source

|

| Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17889-43-9 |

Source

|

| Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。